molecular formula C20H20O7 B028282 (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol CAS No. 80030-25-7

(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

Cat. No. B028282
CAS RN: 80030-25-7
M. Wt: 372.4 g/mol
InChI Key: WUBQHQQOSOSTHS-RWVLGTNRSA-N
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Description

(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol, also known as (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol, is a useful research compound. Its molecular formula is C20H20O7 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

This compound serves as a starting component for the synthesis of optically active glycerol derivatives with minimal protective group chemistry . It’s also used in the synthesis of heterocyclic 2,5-dimethanol derivatives, which are valuable intermediates in organic synthesis .

Chiral Synthesis and Asymmetric Reduction

It acts as a stable blocked sugar that is instrumental in chiral synthesis and asymmetric reduction processes . This is crucial for creating enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Materials Science

In materials science, derivatives of this compound, such as 1,3:2,4-Dibenzylidene-d-sorbitol (DBS) , have found applications in polymer nucleation and clarification . These materials are also explored for their potential in dental composites, energy technology, and liquid crystalline materials .

Biotechnology

The compound’s derivatives are being researched for high-tech applications, including environmental remediation and tissue engineering . Its ability to form gel networks makes it a candidate for creating scaffolds in tissue engineering.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives facilitate the self-assembly into networks in various solvents, which is based on its unique ‘butterfly-like’ structure . This property is exploited in the development of new analytical methods and materials.

Environmental Science

Its derivatives are being considered for environmental applications, particularly in environmental remediation, where they could play a role in the cleanup of pollutants or in the creation of environmentally friendly materials .

Analytical Method Development

The compound is used as a reference material in HPLC (High-Performance Liquid Chromatography) for the determination of enantiomeric purity, which is a critical parameter in pharmaceutical quality control .

properties

IUPAC Name

(1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQHQQOSOSTHS-RWVLGTNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@H]([C@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454076
Record name 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate

CAS RN

80030-25-7
Record name 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 2
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 3
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 4
Reactant of Route 4
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 5
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 6
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

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